N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of approximately 235.67 g/mol. It features a chlorophenyl group attached to a methyl group, which in turn is linked to an imidazole ring that carries a carboxamide functional group. The structure can be represented by the following SMILES notation: C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl
. This compound is notable for its potential applications in medicinal chemistry and pharmacology.
The chemical behavior of N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide can be characterized by several types of reactions:
These reactions are influenced by the presence of the chlorophenyl and imidazole moieties, which can affect the reactivity and stability of the compound.
The synthesis of N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide typically involves multi-step organic reactions. Common methods include:
These synthetic routes may vary based on desired yields and purity levels .
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide has potential applications in several fields:
Studies involving N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide may focus on its interactions with biological targets such as enzymes or receptors. These interactions can provide insights into its mechanism of action and therapeutic potential.
Key areas of study include:
Such studies are crucial for assessing the viability of this compound as a therapeutic agent.
Several similar compounds share structural features with N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Lacks chlorophenyl group |
2-(4-Chlorophenyl)-4-methylthiazole | Thiazole ring instead of imidazole | Different heterocyclic structure |
4-(2-Chlorophenyl)-1H-pyrazole | Pyrazole ring with similar aromatic substitution | Different five-membered ring |
2-Methylimidazo[4,5-b]pyridine | Methyl-substituted imidazo compound | Contains a pyridine moiety |
These compounds highlight the diversity within imidazole derivatives while emphasizing the unique combination of functionalities present in N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, particularly its chlorinated phenyl group which may enhance biological activity.